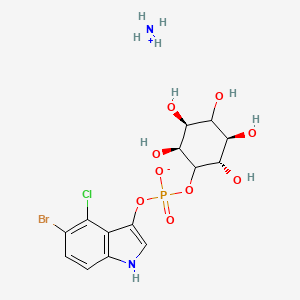

Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex organic compound that features both indole and cyclohexyl phosphate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate typically involves multi-step organic reactions. The indole derivative can be synthesized through halogenation reactions, where 5-bromo-4-chloro-1H-indole is formed by treating indole with bromine and chlorine under controlled conditions. The cyclohexyl phosphate moiety is introduced through phosphorylation reactions, often using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the halogenated indole ring to remove halogen atoms or reduce other functional groups.

Substitution: The halogen atoms on the indole ring can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Amines, thiols, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized indoles.

Scientific Research Applications

Chemical Properties and Structure

The compound includes:

- Indole Ring : Substituted with bromine and chlorine at the 5 and 4 positions respectively.

- Cyclohexyl Phosphate Moiety : This contributes to its solubility and interaction with biological systems.

The molecular formula is C14H19BrClN2O9P, with a molecular weight of approximately 505.639 g/mol. Its structure allows it to participate in various enzymatic reactions and assays.

Biochemical Applications

-

Chromogenic Substrate :

- The compound serves as a chromogenic substrate for detecting alkaline phosphatase activity. Upon enzymatic hydrolysis, it produces a colored product that can be easily visualized. This property is particularly useful in molecular biology for enzyme assays .

- Phosphatidylinositol Kinase Detection :

-

Enzyme Interaction Studies :

- Research involving ammonium 5-bromo-4-chloro-1H-indol-3-yl phosphate often focuses on its interactions with various enzymes, optimizing assay conditions for improved sensitivity and specificity .

Case Study 1: Enzyme Assays

A study demonstrated the efficacy of ammonium 5-bromo-4-chloro-1H-indol-3-yl phosphate as a substrate for alkaline phosphatase. The colorimetric response was quantitatively analyzed across different enzyme concentrations, showcasing its potential for high-throughput screening applications.

Case Study 2: Structural Analogs

Research comparing ammonium 5-bromo-4-chloro-1H-indol-3-yl phosphate with structurally similar compounds highlighted its unique properties. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-chloro-1H-indol-3-yloctanoate | Indole structure with octanoate ester | Used in lipid-related studies |

| Sodium 5-bromo-4-chloro-1H-indol-3-yloctanoate | Sodium salt form | Enhanced solubility in aqueous solutions |

| 5-Bromo-4-chloro-indoxyl phosphate | Indoxyl derivative | Commonly used as a chromogenic substrate |

| 5-Bromo-4-chloro-indolyl myo-inositol phosphate | Inositol phosphate derivative | Potential roles in cell signaling |

This table illustrates the comparative applications of similar compounds while emphasizing the distinctive attributes of ammonium 5-bromo-4-chloro-1H-indol-3-yl phosphate .

Future Directions and Research Opportunities

Given its unique properties and versatility:

- Further studies may explore its potential in drug design and development.

- Investigations into its role in cellular signaling pathways could provide insights into therapeutic applications.

Mechanism of Action

The mechanism of action of Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate would depend on its specific biological or chemical context. Generally, indole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The phosphate group may also play a role in modulating the compound’s activity by influencing its solubility, stability, or binding affinity.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-4-chloro-1H-indole: A simpler indole derivative with similar halogenation.

Indole-3-carboxylic acid: Another indole derivative with a carboxyl group instead of halogens.

Cyclohexyl phosphate: A compound featuring the cyclohexyl phosphate moiety without the indole ring.

Uniqueness

Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate is unique due to the combination of the indole and cyclohexyl phosphate moieties. This dual functionality may confer unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex organic compound with significant biological and biochemical applications. Its unique structure combines a brominated indole derivative with a cyclohexyl phosphate moiety. Below is a detailed exploration of its biological activity.

The compound primarily acts as a chromogenic substrate for detecting enzymatic activity in biochemical assays. When hydrolyzed by enzymes such as alkaline phosphatase (ALP), it undergoes oxidation to produce a colored product. This reaction is widely utilized in molecular biology techniques like immunoblotting and in situ hybridization .

Key Mechanisms:

- Enzymatic Hydrolysis: The compound is cleaved by ALP to release the indole derivative.

- Colorimetric Detection: Oxidation of the indole derivative leads to the formation of colored compounds (e.g., 5,5′-dibromo-4,4′-dichloro-indigo), enabling visualization of enzymatic activity .

2. Applications in Biochemical Research

This compound has diverse applications due to its ability to act as a substrate for enzyme-based assays:

a. Enzyme Assays

- Alkaline Phosphatase Detection: It is extensively used in diagnostic and research settings to measure ALP activity. The sensitivity of this substrate allows for precise quantification in both clinical and experimental contexts .

b. Molecular Biology Techniques

- Immunohistochemistry: Used to visualize protein expression in tissue samples.

- In Situ Hybridization: Facilitates the detection of nucleic acids by producing localized colorimetric signals .

c. Diagnostic Tools

The compound's chromogenic properties have been applied in near-patient diagnostic tests. For instance:

- It has been used to detect bacterial vaginosis by measuring vaginal sialidase activity with high sensitivity and specificity (95.6%) .

3. Interaction with Biological Pathways

The compound interacts with various enzymes and pathways:

a. Enzyme Specificity

Its interaction with ALP is highly specific due to its structural features:

- The brominated indole ring enhances enzyme-substrate binding affinity.

- The cyclohexyl phosphate moiety improves solubility and stability under assay conditions .

b. Potential Role in Cell Signaling

Structural analogs of this compound have been implicated in cell signaling pathways such as GPCR signaling and MAPK/ERK pathways. However, further studies are needed to confirm its direct involvement .

4. Comparative Analysis with Related Compounds

The structural uniqueness of this compound lies in its combination of brominated indole and pentahydroxycyclohexyl phosphate moieties.

| Compound Name | Structural Features | Applications |

|---|---|---|

| Sodium 5-bromo-4-chloro-indolyl phosphate | Indoxyl derivative | Common substrate for ALP assays |

| 5-Bromo-4-chloro-indolyl myo-inositol | Inositol phosphate derivative | Cell signaling studies |

| Ammonium 5-bromo-4-chloro-indolyl phosphate | Pentahydroxycyclohexyl phosphate moiety | Enhanced solubility and stability |

Case Study 1: Diagnostic Use

A study demonstrated the use of ammonium 5-bromo-4-chloro-indolyl phosphate in detecting bacterial vaginosis through sialidase activity assays:

- Sensitivity: 95.6%

- Specificity: 96.3%

This highlights its potential as an alternative to Gram staining for bacterial detection .

Case Study 2: Enzymatic Assays

In enzyme kinetics experiments:

- The compound showed high substrate specificity for ALP.

- Optimal assay conditions included pH 9.0 and temperatures between 25–37°C to maximize colorimetric response .

6. Limitations and Future Directions

While the compound has proven utility as a chromogenic substrate, research into its broader biological roles remains limited:

- Further studies are required to explore its interactions with other enzymes or pathways.

- Potential applications in drug development or therapeutic diagnostics should be investigated.

7. Summary Table: Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | C14H19BrClN2O9P |

| Molecular Weight | 507.64 g/mol |

| Primary Use | Chromogenic substrate for ALP assays |

| Mechanism | Enzymatic hydrolysis followed by oxidation |

| Applications | Diagnostics, molecular biology techniques |

| Key Advantages | High sensitivity, specificity, solubility |

Properties

Molecular Formula |

C14H19BrClN2O9P |

|---|---|

Molecular Weight |

505.64 g/mol |

IUPAC Name |

azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m0./s1 |

InChI Key |

HIFQQHVVHCJEPZ-MDYPHGMWSA-N |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@H]([C@H](C([C@H]([C@@H]3O)O)O)O)O)Cl)Br.[NH4+] |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.